molecular formula C7H3F2IO B1638819 2,3-Difluoro-6-iodobenzaldehyde CAS No. 887586-24-5

2,3-Difluoro-6-iodobenzaldehyde

Cat. No. B1638819
CAS RN: 887586-24-5
M. Wt: 268 g/mol
InChI Key: VPURHZYVCAVPQJ-UHFFFAOYSA-N
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Description

2,3-Difluoro-6-iodobenzaldehyde is a chemical compound with the molecular formula C7H3F2IO . It has a molecular weight of 268 . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 2,3-Difluoro-6-iodobenzaldehyde is 1S/C7H3F2IO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H . This indicates the specific arrangement of atoms in the molecule.

Scientific Research Applications

Catalytic Applications

2,3-Difluoro-6-iodobenzaldehyde's derivatives have been investigated for their role as intermediates in catalytic reactions. For instance, the study on thermomorphic fluorous imine and thioether palladacycles showcases their precursor role in generating highly active catalysts for Heck and Suzuki reactions. These palladacycles, derived from modifications of related benzaldehydes, have demonstrated significant solubility changes with temperature and excellent catalytic precursors for the transformation of aryl halides, highlighting the potential utility of 2,3-Difluoro-6-iodobenzaldehyde in creating efficient catalyst systems (Rocaboy & Gladysz, 2003).

Synthetic Applications

The research on reactions of 2-Hydroxybenzaldehydes with various alkynes and alkenes, catalyzed by a rhodium-based system, demonstrates the flexibility and reactivity of these compounds towards forming different synthetic structures. This study, although not directly involving 2,3-Difluoro-6-iodobenzaldehyde, underscores the synthetic utility of similar benzaldehyde derivatives in organic synthesis, suggesting possible pathways for derivatives of 2,3-Difluoro-6-iodobenzaldehyde (Kokubo et al., 1999).

Material Science Applications

In material science, derivatives of benzaldehydes, including potentially 2,3-Difluoro-6-iodobenzaldehyde, have been explored for the development of novel materials. The facile synthesis of fluorinated microporous polyaminals, employing benzaldehyde derivatives, illustrates how these compounds can contribute to advancements in materials designed for specific applications like carbon dioxide adsorption. Such research highlights the broader utility of 2,3-Difluoro-6-iodobenzaldehyde in contributing to environmental sustainability and industrial applications (Li, Zhang, & Wang, 2016).

Analytical Chemistry Applications

In analytical chemistry, studies on the electrodeposition of redox-active films from dihydroxybenzaldehydes, including their isomers, have shown significant potential for electrocatalytic activities, such as NADH oxidation. This indicates a potential area of application for 2,3-Difluoro-6-iodobenzaldehyde in developing biosensors and analytical tools that require high sensitivity and specificity toward certain biochemical reactions (Pariente et al., 1996).

properties

IUPAC Name

2,3-difluoro-6-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2IO/c8-5-1-2-6(10)4(3-11)7(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPURHZYVCAVPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)F)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601303718
Record name 2,3-Difluoro-6-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-6-iodobenzaldehyde

CAS RN

887586-24-5
Record name 2,3-Difluoro-6-iodobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887586-24-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluoro-6-iodobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601303718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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